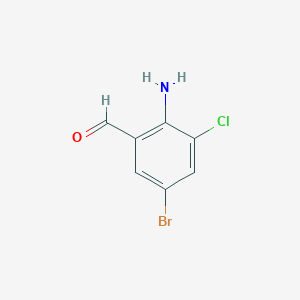

2-Amino-5-bromo-3-chlorobenzaldehyde

Descripción general

Descripción

2-Amino-5-bromo-3-chlorobenzaldehyde is a chemical compound with the molecular formula C7H5BrClNO. It is used as a reagent in the chemical industry .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with amino, bromo, and chloro groups, as well as an aldehyde group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.48. It has a predicted boiling point of 296.4±40.0 °C and a predicted density of 1.782±0.06 g/cm3 . Another source suggests that it has a melting point of 75-77ºC and a flash point of 129.3±23.2 °C .Aplicaciones Científicas De Investigación

Catalytic Applications

2-Amino-5-bromo-3-chlorobenzaldehyde finds applications in catalytic processes. For instance, a study by Ji, Li, and Bunnelle (2003) discusses the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Electrocatalytic Synthesis

Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine, investigating the reduction of these compounds at different electrodes (A. Gennaro, C. Sánchez-Sánchez, A. Isse, V. Montiel, 2004).

Antimicrobial Activity

Kumar et al. (2022) focused on the synthesis of various compounds derived from 2- chlorosalicylaldehyde, one of which included a structure related to this compound, showing significant antibacterial and antifungal activity (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).

Pharmacological Applications

Walsh et al. (1984) synthesized and evaluated a series of derivatives of 2-amino-3-benzoylphenylacetic acid, which included halogenated compounds similar to this compound, for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activity (D. A. Walsh, H. W. Moran, D. A. Shamblee, I. M. Uwaydah, W. Welstead, L. Sancilio, W. Dannenburg, 1984).

Enzyme Immobilization

Barbosa et al. (2014) discussed the use of glutaraldehyde in enzyme immobilization, highlighting its potential for creating biocatalysts. Although not directly related to this compound, this study provides insights into the broader field of bio-catalysis and enzyme design (O. Barbosa, C. Ortiz, Á. Berenguer-Murcia, R. Torres, R. Rodrigues, R. Fernández-Lafuente, 2014).

Fluorescence Properties

Girgis et al. (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, investigating their fluorescence properties. This study indicates the potential of derivatives of this compound in fluorescence-based applications (A. S. Girgis, A. Kalmouch, H. Hosni, 2004).

Direcciones Futuras

As an important class of pharmaceutical intermediates, bromo and chloro benzaldehydes, including 2-Amino-5-bromo-3-chlorobenzaldehyde, have potential for use in the synthesis of a variety of drugs . Therefore, future research may focus on exploring new synthesis methods and applications for these compounds.

Propiedades

IUPAC Name |

2-amino-5-bromo-3-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONGUIQNVNWCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)

![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)

![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)

![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)

![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)